molecular formula C18H17NO5S2 B2830473 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate CAS No. 331461-15-5

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate

Cat. No.: B2830473
CAS No.: 331461-15-5
M. Wt: 391.46
InChI Key: JMPHIHBPIDKUJK-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate is a complex organic compound characterized by the presence of a dithiolane ring, a methoxy group, a nitro group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate typically involves the formation of the dithiolane ring through the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The methoxy and nitro groups are introduced through standard organic synthesis techniques, such as nitration and methylation reactions. The phenylacetate moiety is attached via esterification reactions involving phenylacetic acid and the appropriate alcohol derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can achieve reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or other alkoxides can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolane ring and nitro group may play crucial roles in binding to these targets and modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate
  • 6-(1,3-Dithiepan-2-yl)-2-phenylchromane

Uniqueness

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-23-15-11-13(18-25-7-8-26-18)10-14(19(21)22)17(15)24-16(20)9-12-5-3-2-4-6-12/h2-6,10-11,18H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHIHBPIDKUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)CC2=CC=CC=C2)[N+](=O)[O-])C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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